1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and thiophene derivatives, followed by their coupling with a piperidine intermediate. The final step often involves the formation of the urea linkage through a reaction with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups or to break down the urea linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-4-ylmethyl)urea
- 1-(Thiophen-3-yl)-3-(piperidin-4-ylmethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzo[d][1,3]dioxole and thiophene rings, along with the piperidine moiety, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(21-16-1-2-17-18(9-16)25-13-24-17)20-10-14-3-6-22(7-4-14)11-15-5-8-26-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNYFIPIZRSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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